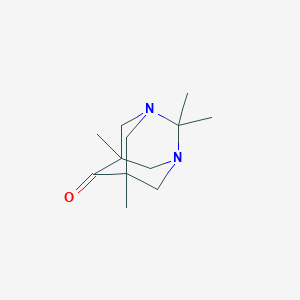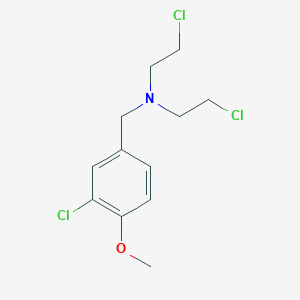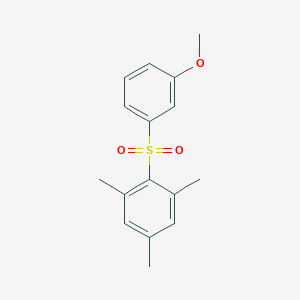![molecular formula C13H10OS B188524 2,3-Dihydro-benzo[f]thiochromen-1-one CAS No. 3528-20-9](/img/structure/B188524.png)
2,3-Dihydro-benzo[f]thiochromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-benzo[f]thiochromen-1-one, also known as Dibenzothiophene (DBT), is a heterocyclic aromatic organic compound. DBT is an important compound in the field of organic chemistry and is widely used in scientific research applications.
Mecanismo De Acción
DBT has a unique mechanism of action. It is known to inhibit the growth of certain microorganisms by interfering with their metabolic processes. DBT is also known to be an inducer of the enzymes responsible for the biodegradation of sulfur-containing compounds. The mechanism of action of DBT is still being studied and is not fully understood.
Biochemical and Physiological Effects:
DBT has been shown to have both biochemical and physiological effects. It has been shown to induce the expression of genes involved in the biodegradation of sulfur-containing compounds. DBT has also been shown to have anti-inflammatory and antioxidant effects. DBT has been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DBT in lab experiments include its availability, its stability, and its relatively low cost. The limitations of using DBT in lab experiments include its toxicity and its potential to interfere with other metabolic processes.
Direcciones Futuras
There are many future directions for the study of DBT. One direction is the development of new methods for the synthesis of DBT. Another direction is the study of the mechanism of action of DBT. The development of new applications for DBT is also an important future direction. The use of DBT in the bioremediation of contaminated soils and water is an area of active research. The use of DBT in the development of new drugs is also an area of active research.
Conclusion:
In conclusion, DBT is an important compound in the field of organic chemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DBT has many potential applications in scientific research, and its study will continue to be an active area of research in the future.
Métodos De Síntesis
The synthesis of DBT can be achieved through various methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of benzene with sulfur and aluminum chloride. Another method is the Pummerer rearrangement, which involves the reaction of sulfur with a carbonyl compound. The synthesis of DBT is essential for its use in scientific research applications.
Aplicaciones Científicas De Investigación
DBT has been widely used in scientific research applications. It is used as a model compound for studying the biodegradation of sulfur-containing compounds by microorganisms. DBT is also used as a probe molecule for studying the adsorption and desorption of sulfur-containing compounds on catalyst surfaces. DBT has been used as a model compound for studying the removal of sulfur-containing compounds from crude oil and natural gas.
Propiedades
Número CAS |
3528-20-9 |
|---|---|
Nombre del producto |
2,3-Dihydro-benzo[f]thiochromen-1-one |
Fórmula molecular |
C13H10OS |
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
2,3-dihydrobenzo[f]thiochromen-1-one |
InChI |
InChI=1S/C13H10OS/c14-11-7-8-15-12-6-5-9-3-1-2-4-10(9)13(11)12/h1-6H,7-8H2 |
Clave InChI |
ZFGBYVYXAMNRCE-UHFFFAOYSA-N |
SMILES |
C1CSC2=C(C1=O)C3=CC=CC=C3C=C2 |
SMILES canónico |
C1CSC2=C(C1=O)C3=CC=CC=C3C=C2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)

![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)


